2,5-Dimethoxybenzenesulfinic acid sodium salt
CAS No.:
Cat. No.: VC17759516
Molecular Formula: C8H9NaO4S
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NaO4S |
|---|---|
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | sodium;2,5-dimethoxybenzenesulfinate |
| Standard InChI | InChI=1S/C8H10O4S.Na/c1-11-6-3-4-7(12-2)8(5-6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | HQZGAGATHZWYHN-UHFFFAOYSA-M |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name is sodium 2,5-dimethoxybenzenesulfinate, reflecting its benzenesulfinate core substituted with methoxy groups at the 2- and 5-positions. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.21 g/mol |
| CAS Number | 123065-23-6 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |
| InChIKey | HQZGAGATHZWYHN-UHFFFAOYSA-M |
The sulfinate group () and methoxy substituents confer distinct electronic and steric properties, influencing reactivity in synthetic pathways.
Synthesis and Preparation
Synthetic Routes
The synthesis of 2,5-dimethoxybenzenesulfinic acid sodium salt typically involves two primary steps:
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Sulfination of 2,5-Dimethoxybenzene:
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The parent aromatic compound undergoes sulfination using sulfur dioxide () or a sulfinating agent in the presence of a base.
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Alternative methods include the reduction of corresponding sulfonyl chlorides or sulfonic acids. For example, 2,5-dimethoxybenzenesulfonyl chloride can be reduced using sodium sulfite () to yield the sulfinic acid intermediate .
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Salt Formation:
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The sulfinic acid is neutralized with sodium hydroxide () or sodium bicarbonate () in aqueous or polar aprotic solvents (e.g., ethanol, dimethylformamide).
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The reaction is represented as:
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Optimization and Yield
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Solvent Selection: Reactions in ethanol/water mixtures (1:1 v/v) at 0–5°C improve yield by minimizing side reactions.
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Purification: Recrystallization from hot methanol or ethanol enhances purity (>97%).
Physicochemical Properties
Key physical and chemical properties are summarized below:
| Property | Value/Description |
|---|---|
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in acetone |
| Stability | Hygroscopic; stable under inert atmospheres at 2–8°C |
| pKa (Sulfinic acid) | ~1.5–2.5 (estimated) |
| Thermal Decomposition | >200°C (gradual decomposition) |
The compound’s hygroscopic nature necessitates dry storage conditions.
Reactivity and Synthetic Applications
Sulfonyl Radical Generation
Under oxidative conditions (e.g., peroxides, photoredox catalysis), the sulfinate anion generates sulfonyl radicals (), enabling:
Nucleophilic Substitution
The sulfinate group acts as a nucleophile in S2 reactions with alkyl halides:
This pathway is instrumental in synthesizing sulfones and sulfonamides .
Electrochemical Applications
Recent advances in electrochemistry utilize sodium sulfinates for sustainable synthesis. For instance, paired electrolysis enables simultaneous oxidation and reduction, facilitating sulfonylation without external oxidants .
Industrial and Research Applications
Pharmaceutical Intermediates
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Sulfonamide Drugs: The compound serves as a precursor for antimicrobial and anti-inflammatory agents via coupling with amines .
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Kinase Inhibitors: Sulfone moieties derived from sulfinates are critical in designing targeted cancer therapies .
Material Science
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Polymer Modification: Incorporation into polymers enhances thermal stability and solubility .
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Dye Synthesis: Sulfinate groups improve dye affinity for textiles, as seen in laccase-mediated cotton dyeing .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in airtight, moisture-proof containers |
| Handling | Use gloves and goggles; avoid inhalation |
| Disposal | Incinerate or neutralize with bases |
While non-flammable, the compound’s hygroscopicity and potential irritancy warrant cautious handling .
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